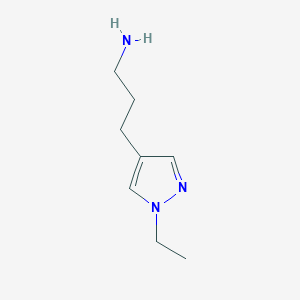![molecular formula C10H11N3S B1491641 3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin CAS No. 2098091-03-1](/img/structure/B1491641.png)
3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin
Übersicht
Beschreibung
“3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a complex organic compound that belongs to the class of heterocyclic compounds . It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate sind ein wesentlicher Bestandteil der Entwicklung von organischen Halbleitern. Die fragliche Verbindung mit ihrer Thiophen-Einheit kann verwendet werden, um fortschrittliche Materialien für organische Feldeffekttransistoren (OFETs) und organische Leuchtdioden (OLEDs) . Ihre strukturellen Eigenschaften können zu einem verbesserten Ladungstransport und einer verbesserten Stabilität in Halbleiterbauelementen beitragen.
Krebsforschung
Im Bereich der pharmazeutischen Chemie zeigen Thiophenderivate vielversprechende Antikrebsaktivitäten. Das Gerüst der Verbindung könnte hinsichtlich seines Potenzials untersucht werden, Tyrosinkinase-Enzyme zu hemmen, die in den Signalwegen von Krebszellen eine wichtige Rolle spielen . Dies könnte zur Entwicklung neuer Antikrebsmittel führen, die auf bestimmte Signalwege abzielen.
Entzündungshemmende Anwendungen
Die entzündungshemmenden Eigenschaften von Thiophenderivaten machen sie zu Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Die Fähigkeit der Verbindung, Entzündungsreaktionen zu modulieren, könnte genutzt werden, um verschiedene chronisch-entzündliche Erkrankungen zu behandeln .
Antimikrobielle Wirkstoffe
Es hat sich gezeigt, dass Thiophen-basierte Verbindungen antimikrobielle Eigenschaften besitzen. Diese spezielle Verbindung könnte zu neuen Medikamenten synthetisiert werden, die auf resistente Bakterienstämme abzielen und einen neuen Weg im Kampf gegen Antibiotikaresistenz bieten .
Korrosionsschutz
In der Industriechemie dienen Thiophenderivate als Korrosionsschutzmittel. Die Verbindung könnte in Beschichtungen oder Additiven verwendet werden, um Korrosion an Metallen zu verhindern und die Lebensdauer von Industriemaschinen und -infrastruktur zu verlängern .
Anästhetika-Formulierungen
Thiophenderivate sind dafür bekannt, als spannungsgesteuerte Natriumkanalblocker zu wirken. Diese Verbindung könnte hinsichtlich ihrer potenziellen Verwendung in Zahnästhetika oder anderen lokalen Anästhetika-Formulierungen untersucht werden, die eine sicherere oder effektivere Alternative zu den aktuellen Optionen bieten .
Wirkmechanismus
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s known that thiophene-based analogs interact with their targets in a variety of ways to exert their therapeutic effects .
Biochemical Pathways
Thiophene-based analogs are known to affect a variety of biochemical pathways, leading to their diverse therapeutic effects .
Result of Action
Thiophene-based analogs are known to have a variety of effects at the molecular and cellular level, contributing to their therapeutic properties .
Biochemische Analyse
Biochemical Properties
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and oxidoreductases. These interactions often involve hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of these biomolecules. For instance, the compound has been shown to inhibit certain kinases, thereby modulating signal transduction pathways .
Cellular Effects
The effects of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation.
Molecular Mechanism
At the molecular level, 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the downregulation of specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell growth and survival . The compound also affects gene expression by interacting with transcription factors and altering chromatin structure.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine change over time. The compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine vary with dosage in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage is required to achieve therapeutic efficacy without causing significant toxicity.
Metabolic Pathways
3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes easily.
Subcellular Localization
The subcellular localization of 3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is crucial for its activity. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis. Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments within the cell .
Eigenschaften
IUPAC Name |
3-thiophen-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-3-11-5-8-9(1)12-13-10(8)7-2-4-14-6-7/h2,4,6,11H,1,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQACRKLGHKOCER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-6-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491558.png)




![6-[(4-Chlorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1491565.png)








